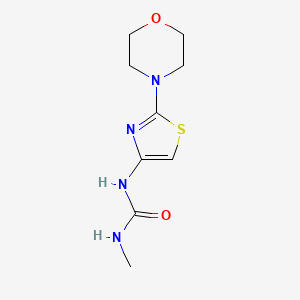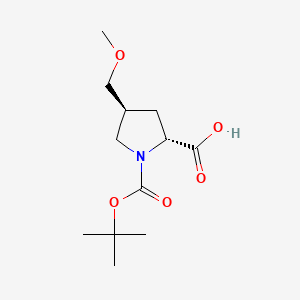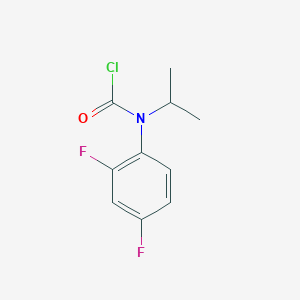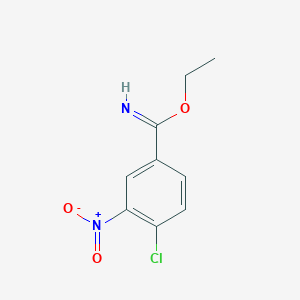![molecular formula C22H28N2O3 B12441398 (E)-methyl 2-((2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B12441398.png)
(E)-methyl 2-((2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hirsutine is a naturally occurring indole alkaloid found in various species of the Uncaria genus, particularly Uncaria rhynchophylla. This compound has garnered significant attention due to its diverse therapeutic benefits, including anti-inflammatory, antiviral, anti-diabetic, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hirsutine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the bark of Uncaria rhynchophylla. The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification steps like column chromatography .
Industrial Production Methods
In industrial settings, the production of hirsutine often involves large-scale extraction and purification processes. Advanced techniques such as ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Hirsutine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of hirsutine, which are studied for their enhanced pharmacological activities .
Scientific Research Applications
Hirsutine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other indole alkaloids.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Hirsutine exerts its effects through multiple molecular mechanisms. It induces apoptotic cell death, oxidative stress, and cytotoxic effects. The compound targets various molecular pathways, including the mitochondrial apoptotic pathway, leading to the activation of caspases and the release of cytochrome c .
Comparison with Similar Compounds
Similar Compounds
Hirsuteine: Another indole alkaloid found in Uncaria species.
Rhynchophylline: Known for its neuroprotective and cardiovascular benefits.
Corynoxeine: Studied for its anti-inflammatory and antioxidant properties.
Uniqueness
Hirsutine stands out due to its broad spectrum of therapeutic activities and its ability to target multiple molecular pathways. Its unique chemical structure allows for diverse modifications, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl 2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/t14-,17-,20+/m0/s1 |
InChI Key |
NMLUOJBSAYAYEM-GZRFBZBPSA-N |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1C(=COC)C(=O)OC)NC4=CC=CC=C34 |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


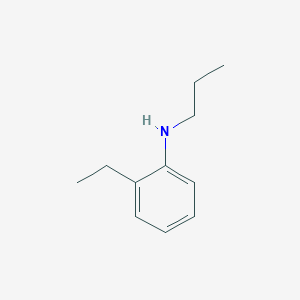
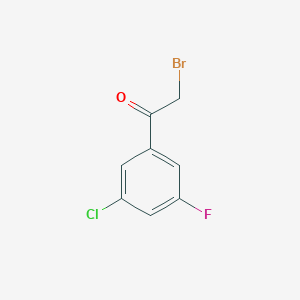
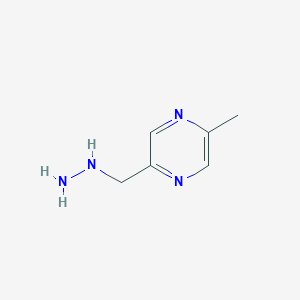
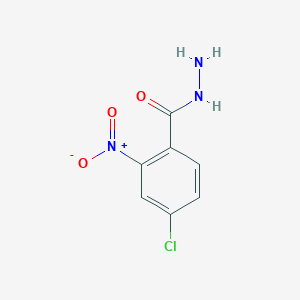
![3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12441336.png)
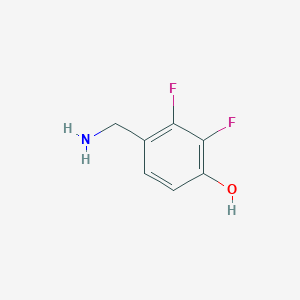

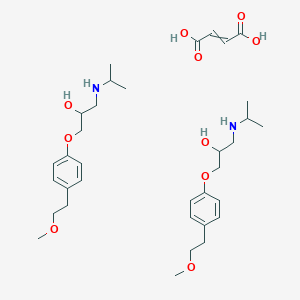
![N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide](/img/structure/B12441365.png)
